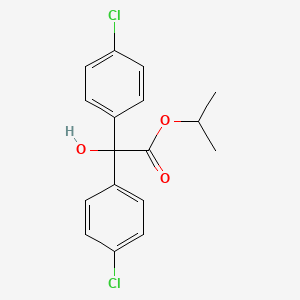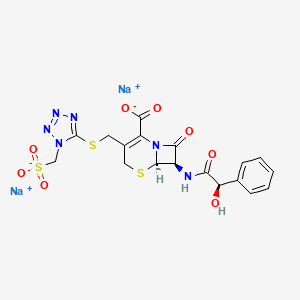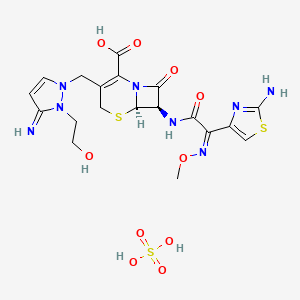
Chymostatin
Übersicht
Beschreibung
Chymostatin is a potent inhibitor of chymotrypsin and other proteases, including chymase, cathepsins, and papain. It is a bioactive peptide of microbial origin, primarily produced by actinomycetes species such as Streptomyces hygroscopicus and Streptomyces lavendulae . This compound is widely used in biochemical research due to its ability to inhibit proteolytic enzymes, making it valuable in studies involving protein degradation and enzyme activity.
Wissenschaftliche Forschungsanwendungen
Chymostatin has a wide range of applications in scientific research:
Biochemistry: It is used to study protease activity and protein degradation by inhibiting specific proteases.
Cell Biology: The compound is used to study cellular processes involving proteases, such as apoptosis and cell proliferation.
Pharmaceutical Research: This compound is included in protease inhibitor cocktails used in drug development and testing.
Wirkmechanismus
Target of Action
Chymostatin is a known inhibitor of chymotrypsin-like serine proteases . It primarily targets Peptide amidase in Pseudomonas maltophilia . Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, is also a significant target of this compound .
Result of Action
The inhibition of chymase by this compound has several molecular and cellular effects. It can suppress ER stress and apoptosis induced by lipid overload in cultured tubular cells . It also inhibits the proliferation of human H441 lung cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipids can impact the effectiveness of this compound. It has been shown that a combination treatment of this compound and another inhibitor can attenuate lipid-induced renal tubular cell injury . Furthermore, the action of this compound can be influenced by the presence of other enzymes and compounds in the environment .
Biochemische Analyse
Biochemical Properties
Chymostatin is a strong inhibitor of many proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, B, H, and L . It weakly inhibits human leucocyte elastase . The compound interacts with these enzymes by binding to their active sites, thereby preventing them from catalyzing the breakdown of proteins.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate ER stress and apoptosis induced by lipid overload in kidney tubular cells . This suggests that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It is known to bind to the active sites of various enzymes, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown that this compound-sensitive enzymes diminish vascular tone in renal and extrarenal vascular beds . Moreover, this compound remains complexed and binds to the extracellular matrix, and continues to function for several weeks .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in animal models of hypertension and atherosclerosis, this compound may be involved in lipid deposition and intimal and smooth muscle hyperplasia, at least in some vessels .
Transport and Distribution
It is known that upon release, this compound remains complexed and binds to the extracellular matrix .
Subcellular Localization
It is known that this compound is stored in a macromolecular complex within the secretory granules of mast cells
Vorbereitungsmethoden
Chymostatin is typically prepared through microbial fermentation. The primary producers, Streptomyces species, are cultured under specific conditions to produce the compound. The fermentation broth is then extracted and purified to isolate this compound . The compound is a mixture of three components, A, B, and C, which differ in their amino acid residues. Component A is N-[(S)-1-carboxy-2-phenylethyl]-carbamoyl-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-L-leucyl-phenylalaninal, while components B and C have L-valine and L-isoleucine residues, respectively .
Analyse Chemischer Reaktionen
Chymostatin undergoes various chemical reactions, including:
Oxidation: The terminal aldehyde group in this compound is prone to oxidation, which can affect its stability.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its peptide bonds.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues, which can alter its inhibitory properties.
Common reagents used in these reactions include oxidizing agents for oxidation, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Chymostatin is unique among protease inhibitors due to its broad specificity and potent inhibitory effects. Similar compounds include:
Antipain: Another protease inhibitor that targets serine and cysteine proteases.
Leupeptin: Inhibits serine and cysteine proteases, but with different specificity compared to this compound.
Pepstatin: A potent inhibitor of aspartic proteases, which differs from this compound in its target specificity.
This compound’s uniqueness lies in its ability to inhibit a wide range of proteases, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
9076-44-2 |
|---|---|
Molekularformel |
C31H41N7O6 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23?,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
MRXDGVXSWIXTQL-HYHFHBMOSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O.CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](C2CCN=C(N2)N)NC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Aussehen |
Solid powder |
| 9076-44-2 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DB01683; DB 01683; DB-01683; AM-037855; AM 037855; AM037855 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chymostatin functions as a competitive, slow-binding inhibitor of certain proteases. It primarily targets chymotrypsin-like serine proteases and some cysteine proteases [, , ].
A: this compound forms a reversible, covalent hemiacetal bond with the catalytic serine residue in the active site of chymotrypsin-like proteases. This binding involves a two-step process: initial rapid binding followed by a slow conformational change leading to a stable enzyme-inhibitor complex [, ].
A: The slow-binding nature of this compound's inhibition allows for the determination of kinetic parameters such as association (Kon) and dissociation (Koff) rate constants, providing valuable insights into its interaction with target proteases [].
A: Yes, this compound demonstrates a higher potency for chymotrypsin compared to cathepsin G, attributed to differences in the association rate constant (Kon) []. This selectivity is further influenced by specific amino acid residues within the active site of target proteases [].
A: this compound has been shown to decrease protein breakdown in muscle tissues, likely by inhibiting lysosomal and calcium-activated proteases []. It has also been implicated in reducing lung cancer cell proliferation by inhibiting cathepsin L [].
A: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they describe it as a "peptide-derived aldehyde" [] and a "hydrophobic tetrapeptide aldehyde" []. They also highlight its structural similarity to other known chymostatins and its derivatives.
A: this compound's inhibitory activity is dependent on its aldehyde group, as demonstrated by the loss of activity upon NaBH4 reduction, suggesting susceptibility to reducing conditions []. Additionally, specific information on this compound's stability across varying pH, temperature, and storage conditions is not extensively elaborated upon in the provided research.
A: this compound's primary application stems from its ability to inhibit proteases, making it a valuable tool in studying protease-mediated processes like protein degradation, enzyme activation, and disease pathogenesis [, , , , ].
A: Yes, molecular mechanics and semiempirical molecular orbital calculations have been utilized to analyze the binding energy and interaction mechanisms between this compound and its target proteases [, ]. These methods provide insights into the structure-activity relationship of this compound and its derivatives.
A: Research on synthetic analogues of this compound revealed that certain structural features are crucial for its inhibitory activity against specific proteases. For example, replacing phenylalanine with tyrosine in this compound derivatives resulted in potent inhibition of both chymotrypsin and papain [, ]. Additionally, modifications influencing the interaction with the S1 subsite of proteases significantly impact this compound's potency and selectivity [].
A: One study explored the encapsulation of this compound within a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the intestinal permeability of exendin-4 []. This approach highlights the potential of utilizing formulation strategies to overcome limitations associated with this compound's delivery and bioavailability.
ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound. Specific details regarding SHE regulations and compliance are not discussed in these excerpts.
A: While the research highlights this compound's efficacy in vitro [] and in vivo using animal models [, , ], specific details regarding its ADME profile are not extensively covered within these excerpts.
A: Researchers have employed various animal models, including mice and rats, to investigate this compound's effects on protein degradation in muscle tissue [], lung cancer cell proliferation [], and its role in cardiovascular function [, ].
ANone: Information regarding this compound's toxicity, adverse effects, and long-term safety is not explicitly discussed within the provided research excerpts.
A: One study demonstrated the use of SNEDDS to enhance the intestinal permeability of exendin-4 co-loaded with this compound [], suggesting the potential for targeted delivery approaches.
A: The research mentions using techniques such as high-performance liquid chromatography (HPLC) for purifying this compound derivatives []. Additionally, enzyme assays using specific substrates are common for determining this compound's inhibitory activity against target proteases [, , , , ].
ANone: The provided research primarily focuses on this compound's biochemical and pharmacological properties. Specific information regarding its environmental impact, degradation pathways, or mitigation strategies is not discussed within these excerpts.
ANone: While the research highlights the use of this compound in various experimental settings, specific details concerning its dissolution rate and solubility in different media are not explicitly provided.
ANone: While the research mentions employing techniques like HPLC and enzyme assays, specific details regarding the validation of these methods are not elaborated upon in the provided excerpts.
ANone: Specific information regarding quality control and assurance procedures during the development, manufacturing, and distribution of this compound is not discussed within the provided research.
ANone: The research papers primarily focus on this compound's interactions with target proteases and their downstream effects. Specific details regarding its immunogenicity, drug transporter interactions, or effects on metabolizing enzymes are not extensively covered in these excerpts.
ANone: While the research demonstrates the use of this compound in cellular and animal models, specific information regarding its long-term biocompatibility and biodegradability is not discussed within the provided research.
A: Several other protease inhibitors, such as leupeptin, antipain, pepstatin, and synthetic analogues, have been investigated for their effects on various biological processes [, , , ]. These compounds offer alternative options for researchers exploring protease inhibition strategies.
ANone: The provided research does not discuss specific strategies for recycling this compound or managing its waste.
A: Essential resources include access to purified this compound and its analogues, established cell lines and animal models, and techniques such as enzyme assays, protein analysis, and molecular modeling tools [, , , , ].
A: The discovery of this compound from Streptomyces and its characterization as a potent protease inhibitor marked a significant milestone [, ]. Research on this compound has contributed to our understanding of protease-mediated processes and their roles in various physiological and pathological conditions, paving the way for potential therapeutic interventions targeting specific proteases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















